(1-Cyclopentylpiperidin-4-yl)methanol
Overview
Description
Scientific Research Applications
Synthesis and Catalytic Applications
Synthetic Precursors
Compounds such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol have been prepared through multi-step synthetic processes, demonstrating the utility of similar methanol derivatives as precursors in the synthesis of complex molecules (Gaynor et al., 2023). These processes underscore the importance of such compounds in developing biomimetic chelating ligands.
Catalysis
Research on tris(triazolyl)methanol-Cu(I) complexes showcases their role as highly active catalysts in Huisgen 1,3-dipolar cycloadditions, emphasizing the potential of methanol derivatives in catalyzing organic reactions under mild conditions (Ozcubukcu et al., 2009). This could suggest similar utility for "(1-Cyclopentylpiperidin-4-yl)methanol" in catalytic applications.
Methodologies Utilizing Methanol
N-Methylation and Hydrogenation
Studies utilizing methanol as a C1 synthon and hydrogen source for selective N-methylation of amines and transfer hydrogenation of nitroarenes highlight the versatility of methanol in organic synthesis (Sarki et al., 2021). This methodology could be applicable to derivatives of "this compound" for various synthetic transformations.
Lipid Dynamics
The impact of methanol on lipid dynamics, as shown in studies on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, indicates the potential influence of methanol derivatives on membrane properties and biological studies (Nguyen et al., 2019).
Analytical Applications
Electrochemical Analysis
The development of a hybrid capillary electrophoresis device for the analysis of methanol highlights the analytical applications of methanol and its derivatives in complex sample matrices (Santos et al., 2017).
Properties
IUPAC Name |
(1-cyclopentylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h10-11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZVVXVTFVPCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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